REACTION_CXSMILES
|
[BH-](OC(C)=O)(OC(C)=O)[O:2][C:3](C)=O.[Na+].[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.CO[C:22]1[CH:29]=[C:28]([OH:30])[C:27]([Cl:31])=[CH:26][C:23]=1[CH:24]=O.Cl>C(Cl)Cl>[CH3:3][O:2][C:29]1[CH:22]=[C:23]([CH2:24][N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[CH:26]=[C:27]([Cl:31])[C:28]=1[OH:30] |f:0.1|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
Name
|
|
Quantity
|
5.41 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=C(C(=C1)O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling with an ice bath in an atmosphere of argon Ar
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
cooled with an ice bath
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC(=C1)CN1CCCC1)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 24.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |